1,4-Dioxane-2-carbonyl chloride
Description
1,4-Dioxane-2-carbonyl chloride is a derivative of 1,4-dioxane, a six-membered cyclic ether containing two oxygen atoms at the 1 and 4 positions. The compound features a carbonyl chloride (-COCl) functional group at the 2-position of the dioxane ring. This structure confers high reactivity, making it a valuable acylating agent in organic synthesis, particularly for introducing dioxane-containing moieties into target molecules.
The parent compound, 1,4-dioxane, is classified as a likely human carcinogen by the EPA and is regulated under multiple hazardous substance codes (CAS 123-91-1, HSDB 1108, etc.) . However, the toxicity profile of this compound may differ due to its distinct functional group, necessitating precautions akin to handling reactive acyl chlorides (e.g., use of inert atmospheres, moisture-free conditions) .
Properties
Molecular Formula |
C5H7ClO3 |
|---|---|
Molecular Weight |
150.56 g/mol |
IUPAC Name |
1,4-dioxane-2-carbonyl chloride |
InChI |
InChI=1S/C5H7ClO3/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2 |
InChI Key |
QZXZAQKQIARROI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
1,4-Dioxane-2-carbonitrile
- Structure : Replaces the carbonyl chloride (-COCl) with a nitrile (-CN) group at the 2-position.
- Reactivity : Nitriles are less electrophilic than acyl chlorides, making 1,4-dioxane-2-carbonitrile more stable under ambient conditions. It is typically used in nucleophilic addition reactions or as a precursor for amines via reduction.
- Applications : Utilized in pharmaceutical intermediates, contrasting with the acyl chloride’s role in acylation or polymer synthesis.
- Data : Available in milligram-to-gram quantities from suppliers like CymitQuimica, suggesting research-scale applications .
Tetrahydrofuran-2-carbonyl Chloride
- Structure : A five-membered cyclic ether (tetrahydrofuran) with a carbonyl chloride group.
- Applications : More commonly employed in peptide coupling and polymer chemistry due to THF’s prevalence in industrial processes.
Propiconazole and Etaconazole (1,3-Dioxolane Derivatives)
- Structure : Contain a 1,3-dioxolane ring (five-membered) with triazole antifungal groups.
- Reactivity : The 1,3-dioxolane ring is less polarizable than 1,4-dioxane, affecting electronic distribution and metabolic stability.
- Applications : Used as agricultural fungicides, unlike 1,4-dioxane-2-carbonyl chloride’s synthetic applications .
General Comparison of Key Properties
| Compound | Functional Group | Ring Size | Reactivity | Primary Applications |
|---|---|---|---|---|
| 1,4-Dioxane-2-carbonyl Cl | -COCl | 6-membered | High (acylating) | Organic synthesis |
| 1,4-Dioxane-2-carbonitrile | -CN | 6-membered | Moderate | Pharmaceutical intermediates |
| Tetrahydrofuran-2-carbonyl Cl | -COCl | 5-membered | Very high | Peptide coupling, polymers |
| Propiconazole | Triazole | 5-membered | Low (biocidal) | Agricultural fungicide |
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